Phenylphosphonic Acid Disodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

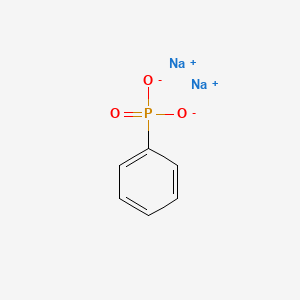

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;dioxido-oxo-phenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQAMSDLZYQHMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500517 | |

| Record name | Disodium phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25148-85-0 | |

| Record name | Disodium phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenylphosphonic Acid Disodium Salt from Phenylphosphonous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylphosphonic acid disodium salt, commencing from the oxidation of phenylphosphonous acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the compound's potential mechanism of action, as requested.

Introduction

Phenylphosphonic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The stable carbon-phosphorus bond and the ability of the phosphonate group to mimic natural phosphates make these compounds valuable for developing enzyme inhibitors and other biologically active molecules.[1] This guide focuses on a specific and efficient synthesis route to obtain the disodium salt of phenylphosphonic acid, a form often preferred for its increased solubility and stability in biological assays.

Synthetic Pathway Overview

The synthesis of this compound from phenylphosphonous acid is a two-step process:

-

Oxidation: Phenylphosphonous acid is oxidized to phenylphosphonic acid.

-

Neutralization: The resulting phenylphosphonic acid is neutralized with sodium hydroxide to form the disodium salt.

This process is illustrated in the workflow diagram below.

Experimental Protocols

Step 1: Oxidation of Phenylphosphonous Acid to Phenylphosphonic Acid

This protocol is adapted from a standard laboratory-scale synthesis.[1]

Materials:

-

Phenylphosphonous acid

-

Acetone

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of 1 g (0.007 mole) of phenylphosphonous acid in a mixture of 10 mL of acetone and 10 mL of deionized water.

-

To this solution, add a solution of 0.281 g (0.007 mole) of sodium hydroxide in 10 mL of deionized water dropwise until a pH of approximately 7 is achieved.

-

In a separate beaker, prepare a solution of 0.663 g (0.007 mole) of potassium permanganate in 10 mL of deionized water.

-

Slowly add the potassium permanganate solution to the vigorously stirred phenylphosphonous acid solution over 5 minutes, maintaining the temperature at 20-25 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes at ambient temperature.

-

The reaction mixture containing the in-situ formed phenylphosphonic acid is then carried forward to the neutralization step. For isolation of the free acid (optional), the reaction would be acidified with concentrated hydrochloric acid to a pH of 1.[1]

Step 2: Neutralization and Isolation of this compound

This protocol is a generalized procedure for the formation of a disodium salt from a phosphonic acid.

Materials:

-

Reaction mixture from Step 1

-

1 M Sodium hydroxide (NaOH) solution

-

pH meter or pH indicator strips

Procedure:

-

Carefully monitor the pH of the reaction mixture from the previous step.

-

Slowly add a 1 M solution of sodium hydroxide dropwise to the stirred solution.

-

Continuously monitor the pH and continue adding the sodium hydroxide solution until the pH of the mixture is adjusted to approximately 7.0.

-

The resulting aqueous solution contains the this compound.

-

The final product can be isolated from the aqueous solution by lyophilization (freeze-drying) to obtain a solid powder.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of phenylphosphonic acid, which is the precursor to the disodium salt. Data for the direct synthesis and isolation of the disodium salt is not extensively reported in a single source, but the yield is expected to be high for the neutralization step.

| Parameter | Value | Reference |

| Starting Material | Phenylphosphonous Acid | [1] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [1] |

| Reaction Temperature | 20-25 °C | [1] |

| Reaction Time (Oxidation) | ~10 minutes | [1] |

| Intermediate Product | Phenylphosphonic Acid | [1] |

| Final Product | This compound | General Procedure |

| Purity (Typical for Phenylphosphonic Acid) | 98% to >99.5% |

Mechanism of Action: Enzyme Inhibition

Phenylphosphonic acid and its derivatives are known to act as mimics of natural phosphates due to their structural analogy. This allows them to function as enzyme inhibitors. The carbon-phosphorus bond in phosphonates is more resistant to enzymatic cleavage than the phosphoester bond in phosphates, leading to enhanced stability and making them effective candidates for drug design.[1]

The generalized mechanism of enzyme inhibition by a phosphonate analogue is depicted below.

Conclusion

The synthesis of this compound from phenylphosphonous acid is a straightforward and efficient process involving oxidation followed by neutralization. The resulting disodium salt is a valuable compound for research and development, particularly in the field of medicinal chemistry, owing to its potential as an enzyme inhibitor. The detailed protocols and data provided in this guide serve as a comprehensive resource for scientists and researchers working with this important class of organophosphorus compounds.

References

Phenylphosphonic Acid Disodium Salt (CAS 25148-85-0): A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for phenylphosphonic acid disodium salt. It also explores the broader context of phenylphosphonic acid and its derivatives in drug development, focusing on their role as enzyme inhibitors.

Core Properties

This compound, also known as benzenephosphonic acid disodium salt, is the sodium salt of phenylphosphonic acid.[1] While specific experimental data for the disodium salt is limited, the properties of the parent acid are well-documented and provide a foundational understanding.

Physicochemical Properties

Quantitative data for phenylphosphonic acid and its disodium salt are summarized below. Data for the disodium salt is often not available in literature, reflecting a need for further experimental characterization.

Table 1: Physicochemical Properties of Phenylphosphonic Acid and its Disodium Salt

| Property | Phenylphosphonic Acid | This compound |

| CAS Number | 1571-33-1[2] | 25148-85-0[1] |

| Molecular Formula | C₆H₇O₃P[2] | C₆H₅Na₂O₃P[3] |

| Molecular Weight | 158.09 g/mol [2] | 202.06 g/mol [1] |

| Appearance | White to off-white crystalline powder[4] | White to almost white powder or crystal[3] |

| Melting Point | 160-161 °C[5] | >300 °C |

| Boiling Point | Not available | Not available |

| pKa (at 25°C) | pK₁: 1.83; pK₂: 7.07[4] | Not applicable |

| Water Solubility (at 25°C) | 40.4 g/100 mL[4] | Soluble (specific value not available) |

Solubility Profile of Phenylphosphonic Acid

The solubility of the parent acid has been determined in various organic solvents. This information is critical for its use in synthesis and formulation.

Table 2: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Selected Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 288.15 | - | - | 0.0864 | 0.0275 |

| 293.15 | - | - | 0.0998 | 0.0328 |

| 298.15 | - | - | 0.1152 | 0.0390 |

| 303.15 | - | - | 0.1328 | 0.0462 |

| 308.15 | - | - | 0.1529 | 0.0545 |

| 313.15 | - | - | 0.1760 | 0.0642 |

| 318.15 | - | - | 0.2025 | 0.0755 |

Note: Data suggests solubility generally increases with temperature. The parent acid is also soluble in chloroform and 1,4-dioxane.

Synthesis and Purification

The synthesis of this compound is typically achieved through the neutralization of phenylphosphonic acid. The synthesis of the parent acid is a well-established process.

Synthesis of Phenylphosphonic Acid

A common laboratory-scale synthesis involves the oxidation of phenylphosphinic acid.

Experimental Protocol: Oxidation of Phenylphosphinic Acid

-

Materials: Phenylphosphinic acid, concentrated nitric acid, diethyl ether, magnesium sulfate.

-

Procedure:

-

Melt 10.0 g (69.7 mmol) of phenylphosphinic acid in a round-bottom flask equipped with a thermometer.

-

Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.[5]

-

After the addition is complete, allow the mixture to cool to room temperature.

-

Pour the resulting yellow solid into 100 mL of water.

-

Extract the aqueous solution three times with 50 mL portions of diethyl ether.[5]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from diethyl ether to yield a colorless solid.[5]

-

Caption: General workflow for the synthesis and purification of phenylphosphonic acid.

Synthesis of this compound

The disodium salt is prepared by reacting phenylphosphonic acid with two equivalents of a sodium base, such as sodium hydroxide.

Experimental Protocol: Neutralization of Phenylphosphonic Acid

-

Materials: Phenylphosphonic acid, sodium hydroxide, deionized water, ethanol.

-

Procedure:

-

Dissolve a known quantity of phenylphosphonic acid in a minimal amount of deionized water.

-

Slowly add two molar equivalents of a standardized sodium hydroxide solution while stirring. The reaction is exothermic and may require cooling.

-

Monitor the pH of the solution; the endpoint for the formation of the disodium salt is typically in the neutral to slightly basic range.

-

The disodium salt can be isolated by precipitation from the aqueous solution by adding a miscible organic solvent like ethanol, followed by filtration.

-

The resulting solid is then washed with the organic solvent and dried under vacuum.

-

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of phenylphosphonic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of phenylphosphonic acid and its salt.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection: UV detection at a suitable wavelength, such as 210 nm or 254 nm.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: NMR Data for Phenylphosphonic Acid

| Nucleus | Solvent | Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | d₆-DMSO | δ 7.99 (br, 2H), 7.79-7.64 (m, 2H), 7.54-7.38 (m, 3H)[5] |

| ³¹P NMR | Not specified | Characteristic chemical shift range for phosphonates. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic vibrational bands for phosphonic acids are found in the 900-1200 cm⁻¹ range, which are attributable to P-O stretching.[7]

Applications in Drug Development and Biological Activity

The core value of phenylphosphonic acid and its derivatives in drug development lies in the ability of the phosphonate group to act as a stable mimic of a phosphate group.[6] This property allows these compounds to function as inhibitors of enzymes that interact with phosphate-containing substrates.

Role as a Phosphate Mimic and Enzyme Inhibitor

The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, unlike the P-O bond in phosphate esters.[6] This stability makes phosphonate-containing molecules attractive candidates for designing enzyme inhibitors with improved pharmacokinetic profiles.

Studies have shown that phenylphosphonic acid can impact the metabolic activity of cells and modulate gene expression in human osteosarcoma cells.[4] While specific signaling pathways involving phenylphosphonic acid are not yet fully elucidated, the general mechanism of action for phosphonate-based drugs often involves competitive inhibition at the active site of phosphate-metabolizing enzymes.

Caption: General mechanism of enzyme inhibition by phosphonate analogues.

Potential Therapeutic Targets

The phosphonate moiety has been incorporated into inhibitors targeting various enzyme classes, including:

-

Protein Tyrosine Phosphatases (PTPs): These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in diseases like cancer and diabetes. Aryl-containing phosphonates have been investigated as PTP inhibitors.[8]

-

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in tissue remodeling. Their overexpression is linked to cancer and inflammation. Phosphonates can act as zinc-binding groups in MMP inhibitors.

While phenylphosphonic acid itself may not be a potent drug candidate, its scaffold serves as a valuable starting point for the design of more complex and selective inhibitors for these and other enzyme targets.

Safety and Handling

Phenylphosphonic acid is harmful if swallowed and causes skin irritation and serious eye damage.[9] It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a stable derivative of a versatile organophosphorus compound. While specific data for the disodium salt is sparse, the well-characterized nature of the parent acid provides a strong foundation for its use in research. The key value of the phenylphosphonate moiety in drug development lies in its ability to act as a stable phosphate mimic, opening avenues for the design of novel enzyme inhibitors. Further research is warranted to fully characterize the physicochemical and biological properties of the disodium salt and to explore its potential in therapeutic applications.

References

- 1. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [Synthesis and biological activity of aminophenylphosphonic derivatives of levorin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]

- 8. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylphosphonic Acid | 1571-33-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Phenylphosphonic acid disodium salt molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of phenylphosphonic acid disodium salt, a compound of interest in various research and development applications. The information is presented to be a readily accessible reference for laboratory and drug development settings.

Core Physicochemical Data

The essential molecular details of this compound are summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Benzenephosphonic Acid Disodium Salt | [3][4] |

| CAS Number | 25148-85-0 | [1][2][3] |

| Molecular Formula | C₆H₅Na₂O₃P | [1][2][4] |

| Molecular Weight | 202.056 g/mol | [1] |

Experimental Protocols

Accurate determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Methodology for Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as deionized water or methanol.

-

Instrumentation: A high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, is calibrated using a standard of known mass.

-

Ionization: Electrospray ionization (ESI) is a commonly employed technique for this type of analyte. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.

-

Mass Analysis: The solvent evaporates, and the resulting ions are guided into the mass analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions. For the disodium salt, ions corresponding to the intact molecule with one or two sodium atoms, or fragments thereof, may be observed.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The accurate mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.

Methodology for Elemental Analysis:

-

Sample Preparation: A precisely weighed sample of the dried this compound is combusted in a controlled oxygen atmosphere.

-

Combustion and Reduction: The combustion process converts carbon to carbon dioxide, hydrogen to water, and phosphorus to phosphoric acid. These combustion products are then passed through a reduction chamber.

-

Gas Chromatography and Detection: The resulting gases are separated using a gas chromatograph and quantified by a thermal conductivity detector.

-

Calculation: The weight percentages of carbon, hydrogen, and phosphorus in the original sample are calculated from the amounts of the detected gases. The percentage of sodium can be determined by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

Formula Determination: The empirical formula is determined from the percentage composition, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Logical Relationships

The following diagram illustrates the constituent components of this compound.

References

Solubility Profile of Phenylphosphonic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phenylphosphonic Acid Disodium Salt (CAS 25148-85-0), also known as Benzenephosphonic Acid Disodium Salt. Understanding the solubility of this compound in aqueous and organic media is critical for its application in research, formulation, and chemical synthesis. This document outlines available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative and Qualitative Solubility Data

For context and comparison, the solubility of its parent compound, Phenylphosphonic Acid (CAS 1571-33-1), has been quantitatively determined in water and various organic solvents. The salt form is anticipated to have considerably higher aqueous solubility than the free acid.

Table 1: Solubility of Phenylphosphonic Acid (Parent Compound) in Various Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 mL) |

|---|

| Water | 25 | 40.4 |

Data for organic solvents for the parent acid is available but presented here in a simplified format for contextual comparison.

Experimental Protocol for Solubility Determination

The equilibrium solubility of a solid compound like this compound can be reliably determined using the isothermal shake-flask method. This analytical technique measures the concentration of a saturated solution when it is in thermodynamic equilibrium with the undissolved solid solute at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Sample vials with screw caps (e.g., glass HPLC vials)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

pH meter (for aqueous solutions)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[1] The time required may vary depending on the compound and solvent system.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved particles.[2] This step is critical to prevent artificially high concentration readings.

-

Sample Analysis: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of the dissolved solute using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry.[2]

-

Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking the dilution factor into account. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for determining the equilibrium solubility of a solid compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

Phenylphosphonic acid disodium salt hydrate versus anhydrous form

An In-depth Technical Guide to Phenylphosphonic Acid Disodium Salt: Hydrate Versus Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision in the drug development process. The crystalline form of a salt, whether it exists as an anhydrous compound or a hydrate, can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This compound is a compound of interest for which understanding the characteristics of its hydrated and anhydrous forms is essential for consistent and effective formulation.

This technical guide provides a comparative overview of the hydrate and anhydrous forms of this compound. It details the key physicochemical differences, outlines experimental protocols for their characterization, and presents a logical workflow for form identification and selection. While direct comparative data for this compound is limited in publicly available literature, this guide extrapolates from established principles of solid-state chemistry and provides generalized methodologies applicable to the characterization of these forms.

Physicochemical Properties: A Comparative Overview

The presence of water molecules within the crystal lattice of a hydrate introduces distinct properties compared to its anhydrous counterpart.[1] These differences are fundamental to consider during drug development. In general, hydrates are thermodynamically more stable under normal conditions compared to their anhydrous forms.[1]

Table 1: Comparative Physicochemical Properties of Hydrate vs. Anhydrous this compound

| Property | Hydrate Form | Anhydrous Form | Significance in Drug Development |

| Water Content | Stoichiometric amount of water integrated into the crystal lattice. | Contains no water in the crystal lattice. | Affects stability, hygroscopicity, and manufacturability. |

| Crystal Structure | Different crystal lattice due to the presence of water molecules. | A distinct crystal lattice that lacks water molecules. | Influences mechanical properties, dissolution rate, and bioavailability. |

| Solubility | Generally lower solubility compared to the anhydrous form.[2] | Typically exhibits higher aqueous solubility.[2] | Directly impacts dissolution rate and bioavailability. |

| Dissolution Rate | Generally dissolves more slowly than the anhydrous form.[2] | Tends to have a faster dissolution rate. | A key factor in determining the onset of therapeutic action. |

| Stability | Often more stable at ambient temperature and humidity.[1] | Can be hygroscopic and may convert to the hydrate form upon exposure to moisture.[3] | Critical for shelf-life, storage conditions, and formulation integrity. |

| Hygroscopicity | Less hygroscopic as it is already hydrated. | Can be highly hygroscopic, readily absorbing water from the environment. | Affects handling, processing, and storage of the API. |

| Melting Point | Dehydration often occurs before melting, complicating the determination of a true melting point. | Exhibits a distinct melting point. | An important parameter for material characterization and processing. |

Experimental Protocols for Characterization

Differentiating between the hydrated and anhydrous forms of this compound requires a suite of analytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content in a hydrated salt by measuring the change in mass as a function of temperature.[4][5]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a suitable pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: Dry nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[6]

-

-

Data Analysis: The mass loss corresponding to the dehydration event is used to calculate the percentage of water in the sample. This can be compared to the theoretical water content for a specific hydrate.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal events such as melting and dehydration.[4][5]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. A small pinhole may be pierced in the lid to allow for the escape of water vapor during dehydration.

-

Experimental Conditions:

-

Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the dehydration and melting events.

-

-

Data Analysis: Endothermic peaks on the DSC thermogram correspond to dehydration and melting events. The peak temperature and enthalpy can be used to characterize the thermal behavior of each form.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for distinguishing between different crystalline forms (polymorphs and pseudo-polymorphs) based on their unique diffraction patterns.[1][7][8][9]

Methodology:

-

Instrument: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, uniform surface.

-

Experimental Conditions:

-

Scan Range: Typically from 2° to 40° 2θ.

-

Scan Speed: A continuous scan at a rate of, for example, 2°/min.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a fingerprint for the crystalline form. The patterns of the hydrate and anhydrous forms will show distinct peaks at different 2θ angles.[10]

Visualization of Workflows and Concepts

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization and differentiation of the hydrated and anhydrous forms of this compound.

Caption: Workflow for identifying the solid-state form of this compound.

Conceptual Relationship

The relationship between the anhydrous and hydrated forms is often reversible and dependent on environmental conditions such as temperature and humidity.

Caption: The interconversion between the anhydrous and hydrated forms.

Conclusion

The choice between the hydrated and anhydrous form of this compound has significant implications for drug development. The anhydrous form may offer advantages in terms of solubility and dissolution rate, but its potential for hygroscopicity and conversion to a less soluble hydrate form presents challenges for stability and manufacturing. Conversely, the hydrated form may provide greater stability but could compromise bioavailability.

A thorough understanding and characterization of these solid-state forms using techniques such as TGA, DSC, and PXRD are imperative. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to make informed decisions regarding the selection and control of the optimal solid-state form of this compound for their specific application.

References

- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rigaku.com [rigaku.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Phenylphosphonic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenylphosphonic acid disodium salt, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering detailed experimental protocols and a thorough analysis of spectroscopic characteristics.

Introduction

Phenylphosphonic acid and its salts are important compounds in various fields, including medicinal chemistry and materials science. This compound, the fully deprotonated form of phenylphosphonic acid, exhibits distinct spectroscopic features due to the anionic phosphonate group. Understanding these characteristics is crucial for quality control, structural elucidation, and the study of molecular interactions. This guide presents a summary of the expected NMR and FTIR data for this compound, alongside detailed methodologies for acquiring such spectra.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that specific spectral values can be influenced by experimental conditions such as solvent, concentration, and pH. The NMR data presented here are based on spectra obtained in a basic aqueous solution (D₂O with NaOD), which generates the disodium salt in situ.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (in D₂O with NaOD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 - 7.8 | Multiplet | Protons ortho to the phosphonate group | |

| ~7.3 - 7.5 | Multiplet | Protons meta and para to the phosphonate group |

Table 2: ¹³C NMR Data for this compound (in D₂O with NaOD)

| Chemical Shift (δ) ppm | Assignment |

| ~135-140 (d, ¹JPC ≈ 150-170 Hz) | C1 (ipso-carbon attached to P) |

| ~130-133 (d, ²JPC ≈ 10-15 Hz) | C2, C6 (ortho-carbons) |

| ~128-130 (d, ⁴JPC ≈ 0-2 Hz) | C4 (para-carbon) |

| ~127-129 (d, ³JPC ≈ 5-10 Hz) | C3, C5 (meta-carbons) |

Table 3: ³¹P NMR Data for this compound (in D₂O with NaOD)

| Chemical Shift (δ) ppm | Multiplicity | Comments |

| ~10 - 15 | Singlet (proton-decoupled) | Referenced to external 85% H₃PO₄. The chemical shift is pH-dependent. |

FTIR Spectroscopic Data

Table 4: FTIR Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2900 | Weak-Medium | C-H stretching (aromatic) |

| ~1600, ~1480, ~1440 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1150 - 1050 | Strong, Broad | P-O asymmetric and symmetric stretching in PO₃²⁻ |

| ~1000 - 950 | Strong | P-C stretching |

| ~750, ~700 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

Objective: To acquire ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials:

-

Phenylphosphonic acid

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) solution in D₂O

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of phenylphosphonic acid and dissolve it in 0.6-0.7 mL of D₂O in a small vial.

-

Add NaOD solution dropwise while monitoring the pH (using a pH meter calibrated for D₂O or pH paper) until a pH of >12 is achieved to ensure complete deprotonation to the disodium salt.

-

Transfer the resulting solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. The residual HDO peak should be used for referencing if an internal standard is not used.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the aromatic carbon region (e.g., 100-150 ppm).

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

-

-

³¹P NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

Set the spectral width to cover the expected range for phosphonates (e.g., -20 to 40 ppm).

-

Use an external reference of 85% H₃PO₄ set to 0 ppm.

-

Acquire a suitable number of scans (e.g., 64-256) for good signal-to-noise.

-

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator.

-

Place approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr into an agate mortar.

-

Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

FTIR Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Key structural features of this compound and their corresponding spectroscopic signals.

An In-depth Technical Guide on the Thermal Stability of Phenylphosphonic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of phenylphosphonic acid and its disodium salt. Due to limited publicly available data on the disodium salt, this guide summarizes the thermal properties of the parent acid and outlines the standard methodologies for thermal analysis.

Introduction to Phenylphosphonic Acid Disodium Salt

Thermal Stability Data

While direct quantitative data for this compound is sparse, studies on phenylphosphonic acid (PPA) offer valuable information on its thermal decomposition.

Table 1: Summary of Thermal Decomposition Data for Phenylphosphonic Acid (PPA)

| Compound | Substrate | Decomposition Onset | Decomposition Products | Analytical Technique |

| Phenylphosphonic Acid | Cu(111) | 375 °C | C₆H₅PO₂, phenyl (C₆H₅), PO₃, C₆H₄PO₃[2][3][4] | Synchrotron Radiation-Based Techniques |

| Phenylphosphonic Acid | CeO₂ | 225 °C | Desorption of carbonaceous species[5] | Photoelectron Spectroscopy |

| Phenylphosphonic Acid | Reduced Cerium Oxides | 350 °C | Desorption of carbonaceous species[5] | Photoelectron Spectroscopy |

Studies on phenylphosphonic acid adsorbed on copper (Cu(111)) show that thermal treatment at 375 °C leads to molecular decomposition through various pathways, including P–O, C–P, and C–H bond scissions[2][3][4]. On cerium oxide surfaces, the decomposition temperature is influenced by the substrate's nature, with cleavage of the P-C bond initiated at 225 °C on CeO₂ and at a higher temperature of 350 °C on reduced cerium oxides[5].

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine thermal stability, decomposition temperatures, and the composition of materials.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of programmed heating rates, and a system for controlling the atmosphere (e.g., nitrogen, air).

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a tared TGA pan, commonly made of alumina or platinum.

-

Experimental Procedure:

-

The sample is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of decomposition.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

-

Instrumentation: A differential scanning calorimeter with a sample and reference cell, a programmable furnace, and a data acquisition system.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Experimental Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks in the DSC thermogram.

-

Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While specific thermal stability data for this compound remains to be fully characterized in publicly accessible literature, the thermal behavior of the parent phenylphosphonic acid provides a foundational understanding. The decomposition of phenylphosphonic acid is shown to be dependent on the surrounding chemical environment, with decomposition temperatures ranging from 225 °C to 375 °C under different conditions[2][3][4][5]. For definitive thermal stability data on the disodium salt, experimental determination using standard techniques such as TGA and DSC is recommended. The protocols and workflow provided in this guide offer a robust framework for conducting such an analysis.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. "Thermal stability and protective properties of phenylphosphonic acid o" by Viacheslav Kalinovych, Md Saeedur Rahman et al. [repository.lsu.edu]

- 3. Thermal stability and protective properties of phenylphosphonic acid on Cu(111) - Nanomaterials Group [nano.mff.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. Adsorption and Thermal Stability of Phenylphosphonic Acid on Cerium Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Phenylphosphonic acid disodium salt safety data sheet (SDS) information

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Phenylphosphonic Acid Disodium Salt (CAS No: 25148-85-0, 3279-54-7), compiled from various Safety Data Sheets (SDS). It is intended to equip laboratory and drug development professionals with the necessary data for safe handling, storage, and emergency response.

Hazard Identification and Classification

A review of available Safety Data Sheets indicates a consensus that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1][2] Consequently, it typically does not require hazard pictograms, a signal word, or standardized hazard statements on its labeling.[2] However, some older or alternative safety data sheets suggest it may cause mild irritation to the eyes, skin, respiratory system, and digestive tract.[3] Given this discrepancy, adherence to standard good laboratory practices is strongly recommended.

GHS Classification Summary

| Hazard Class | Classification | Notes |

| Acute Toxicity | Not Classified[4] | Toxicological properties have not been fully investigated.[3] |

| Skin Corrosion/Irritation | Not Classified[4] | One source suggests potential for skin irritation.[3] |

| Serious Eye Damage/Irritation | Not Classified[4] | One source suggests potential for eye irritation.[3] |

| Carcinogenicity | Not Classified | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1][5] |

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are limited in the reviewed SDSs. The following table summarizes the available information.

| Property | Value | Source(s) |

| Synonyms | Disodium phenyl phosphonate dihydrate, Benzenephosphonic Acid Disodium Salt Hydrate | [1][2] |

| CAS Number | 3279-54-7 (dihydrate), 25148-85-0 (hydrate) | [1][2] |

| Molecular Formula | C₆H₅Na₂O₃P・xH₂O | [2] |

| Molecular Weight | 254.09 g/mol (dihydrate) | [1][5] |

| Appearance | White to almost white crystal or powder[2] | [2][3] |

| Physical State | Solid (at 20°C) | [2] |

| Melting Point | >300 °C | [5] |

| Odor | Odorless | [4][6] |

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to ensure safety, particularly given the compound's hygroscopic nature.

Safe Handling and Storage Protocols

| Aspect | Recommendation | Source(s) |

| Handling | Avoid dust formation. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1][2][7] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed to prevent moisture absorption (hygroscopic). Recommended storage temperature: 2 - 8 °C. | [1][7] |

| Incompatible Materials | Strong oxidizing agents. | [8] |

| Conditions to Avoid | Moisture, excess heat.[1][4][8] |

Personal Protective Equipment (PPE)

| Protection | Specification | Source(s) |

| Eye/Face Protection | Safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU). | [1][2][3] |

| Hand Protection | Handle with appropriate protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices. | [1][2] |

| Skin/Body Protection | Wear protective clothing. The type of protection should be selected based on the concentration and amount of the substance at the specific workplace. | [1][2] |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a dust respirator may be used. | [1][2] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [1][3] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. | [1][3] |

| Eye Contact | Flush eyes with plenty of water as a precaution for at least 15 minutes. | [1][3] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. | [1][3] |

Firefighting and Accidental Release

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

-

Hazardous Combustion Products : In a fire, may produce carbon oxides, oxides of phosphorus, and sodium oxides.[1][8]

-

Accidental Release Measures : For spills, sweep up the material and shovel it into a suitable, closed container for disposal.[1] Avoid generating dust. Prevent the product from entering drains.[1][7]

Experimental Protocols

The Safety Data Sheets reviewed for this guide summarize the results of safety and toxicity assessments. They do not contain detailed experimental methodologies or protocols for the cited toxicological or ecological studies. The classifications are based on standardized testing guidelines, but specific study references are not provided in the SDSs.

Visualized Workflow: Hazard Assessment and Handling

The following diagram illustrates the logical workflow for assessing the safety requirements and implementing handling procedures for this compound, taking into account the information presented in this guide.

Caption: Workflow for handling this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Disodium phenyl phosphate dihydrate - Safety Data Sheet [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Catalytic Mechanism of Action of Phenylphosphonic Acid and its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid (PPA) and its corresponding salts are versatile compounds that have found applications in diverse fields, including materials science, as corrosion inhibitors, and in synthetic organic chemistry. While the use of PPA and its derivatives as ligands in transition metal catalysis is well-documented, their role as primary catalysts is an area of growing interest. This technical guide provides a detailed overview of the mechanism of action of phenylphosphonic acid and its salts in catalysis, with a focus on their function as organocatalysts. The guide will present quantitative data from relevant studies, detailed experimental protocols, and visual diagrams of proposed catalytic cycles and experimental workflows.

Phenylphosphonic Acid (PPA) as a Brønsted Acid Catalyst

Phenylphosphonic acid itself can function as a reusable, heterogeneous Brønsted acid catalyst. Its acidic protons can activate electrophiles, facilitating a variety of organic transformations, most notably multicomponent reactions.

A prime example of PPA's catalytic activity is in the one-pot synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. This reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite. The proposed mechanism involves the activation of the carbonyl group of the aldehyde by a proton from PPA, making it more susceptible to nucleophilic attack by the amine to form a Schiff base intermediate. The PPA then protonates the dialkyl phosphite, enhancing its nucleophilicity for the subsequent addition to the Schiff base, yielding the final α-aminophosphonate product.

Figure 1: Proposed mechanism for the PPA-catalyzed Kabachnik-Fields reaction.

The following table summarizes the yields of various α-aminophosphonates synthesized using phenylphosphonic acid as a catalyst.

| Entry | Aldehyde | Amine | Dialkyl Phosphite | Yield (%) |

| 1 | Benzaldehyde | Aniline | Diethyl phosphite | 95 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 92 |

| 3 | 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | 96 |

| 4 | Butyraldehyde | Benzylamine | Dimethyl phosphite | 88 |

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Dialkyl phosphite (1.0 mmol)

-

Phenylphosphonic acid (10 mol%)

-

Solvent (e.g., ethanol, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add the aldehyde, amine, dialkyl phosphite, and phenylphosphonic acid.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and continue stirring for the required time (typically 2-4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Phenylphosphonic Acid Salts as Base Organocatalysts

While phenylphosphonic acid acts as an acid catalyst, its deprotonated forms, particularly the disodium salt, are proposed to function as base or nucleophilic catalysts. Although direct and extensive studies on the catalytic mechanism of phenylphosphonic acid disodium salt are limited, a plausible mechanism can be inferred from the known reactivity of other phosphonate salts and general principles of organocatalysis.

Monosodium salts of phosphonic acids have been shown to catalyze Michael additions. It is therefore proposed that disodium phenylphosphonate, being a stronger base, can also effectively catalyze this transformation. The mechanism likely involves the phosphonate dianion acting as a Brønsted base to deprotonate a pro-nucleophile (Michael donor), generating a more potent nucleophile (e.g., an enolate). This nucleophile then adds to the Michael acceptor in a conjugate fashion. The resulting intermediate is then protonated by the regenerated catalyst precursor (monosodium phenylphosphonate) to afford the final product and regenerate the active disodium phenylphosphonate catalyst.

Figure 2: Proposed catalytic cycle for the Michael addition catalyzed by disodium phenylphosphonate.

Experimental Workflow for Catalyst Screening

The following diagram illustrates a general workflow for screening the catalytic activity of phenylphosphonic acid and its salts in a model reaction.

Figure 3: A generalized workflow for screening and optimizing catalysis by phenylphosphonic acid and its salts.

Phenylphosphonic acid and its salts are emerging as versatile organocatalysts. PPA itself demonstrates efficacy as a Brønsted acid catalyst, while its salts, particularly the disodium salt, are proposed to act as base catalysts. The mechanisms presented in this guide are based on established principles of organic chemistry and preliminary findings. Further research, including detailed kinetic studies and computational modeling, is necessary to fully elucidate the catalytic cycles and expand the synthetic utility of these compounds. The provided protocols and workflows offer a starting point for researchers and drug development professionals to explore the catalytic potential of phenylphosphonic acid and its derivatives in their own applications.

An In-depth Technical Guide to Phenylphosphonic Acid Disodium Salt as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid (PPA) and its salts, particularly the disodium salt, are organophosphorus compounds that have demonstrated significant efficacy as corrosion inhibitors for various metals, most notably for mild and carbon steel in aqueous environments.[1] This technical guide provides a comprehensive overview of the role of phenylphosphonic acid disodium salt as a corrosion inhibitor, focusing on its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation. The unique chemical structure of phenylphosphonic acid, featuring a phenyl group directly bonded to a phosphorus atom, imparts properties that allow for the formation of protective films on metal surfaces, mitigating the electrochemical processes that lead to corrosion.[1][2]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through the formation of a protective, insoluble organophosphate layer on the metal surface.[2] This film acts as a physical barrier, hindering the ingress of corrosive species to the metal substrate. The inhibition process involves the adsorption of the phosphonate molecules onto the metal surface.

The phosphonate group plays a crucial role by coordinating with the metal surface and metal ions present in the solution, such as Fe²⁺ or synergistically added cations like Zn²⁺.[1][3] Concurrently, the phenyl group contributes to the stability and hydrophobicity of the protective layer, further enhancing its barrier properties.[1] In synergistic formulations, particularly with Zn²⁺, the effectiveness of the inhibition is significantly enhanced. The formulation of a complex between the phosphonate, zinc ions, and the metal surface leads to a more robust and adherent protective film.[1][3] However, it is noteworthy that excessively high concentrations of Zn²⁺ can lead to the formation of an insoluble complex in the bulk solution, which may reduce the inhibition efficiency.[3]

Quantum chemical studies, utilizing Density Functional Theory (DFT), can provide deeper insights into the adsorption mechanism. These studies help in understanding the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Such calculations can elucidate the electron-donating and accepting capabilities of the phenylphosphonic acid molecule, which are crucial for its interaction with the metal surface.

dot

Caption: Corrosion inhibition mechanism of this compound with Zn²⁺.

Quantitative Performance Data

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined through various experimental techniques. The following tables summarize the available quantitative data for this compound.

Table 1: Inhibition Efficiency of this compound on Mild Steel

| Inhibitor Formulation | Metal | Corrosive Environment | Temperature | Inhibition Efficiency (%) | Reference |

| 300 ppm Sodium Salt of PPA + 50 ppm Zn²⁺ | Mild Steel | Neutral aqueous, 60 ppm Cl⁻ | Not Specified | 95 | [3] |

Experimental Protocols

Accurate and reproducible evaluation of corrosion inhibitors requires standardized experimental procedures. This section details the methodologies for key experiments used to assess the performance of this compound.

Weight Loss Method (Gravimetric)

The weight loss method is a fundamental technique for determining the average corrosion rate and inhibition efficiency.

Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor and to calculate the inhibitor's efficiency.

Materials:

-

Metal coupons (e.g., mild steel) of known dimensions and composition

-

Corrosive solution (e.g., neutral aqueous solution with 60 ppm Cl⁻)

-

Inhibitor formulation (e.g., 300 ppm this compound + 50 ppm ZnSO₄)

-

Polishing paper (various grits), acetone, distilled water

-

Analytical balance (accurate to 0.1 mg)

-

Constant temperature bath

Procedure:

-

Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper. Degrease the coupons with acetone, wash them with distilled water, and dry them thoroughly.

-

Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg (W₁).

-

Solution Preparation: Prepare two sets of the corrosive solution. One will serve as the blank (control), and the other will contain the desired concentration of the inhibitor.

-

Immersion: Immerse the pre-weighed coupons in both the blank and the inhibitor-containing solutions for a specified duration (e.g., 24-72 hours) at a constant temperature.

-

Post-Immersion Cleaning: After the immersion period, remove the coupons. Clean them according to standard procedures (e.g., using a suitable cleaning solution to remove corrosion products), wash with distilled water, dry, and re-weigh (W₂).[1]

-

Calculations:

-

Calculate the corrosion rate (CR) in both the blank (CR_blank) and inhibited (CR_inh) solutions using the formula: CR = (W₁ - W₂) / (Surface Area × Time)

-

Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100[1]

-

dot

Caption: Experimental workflow for the weight loss method.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion processes and the inhibitor's mode of action.

This technique provides information on both the anodic and cathodic reactions of the corrosion process.

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes to understand the inhibitor's effect on the kinetics of the corrosion reactions.

Apparatus:

-

Potentiostat/Galvanostat

-

Electrochemical cell with a three-electrode setup:

-

Working Electrode (WE): The metal sample to be tested.

-

Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode (CE): e.g., Platinum or graphite.

-

-

Corrosive solution with and without the inhibitor.

Procedure:

-

Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.

-

Cell Setup: Assemble the three-electrode cell with the corrosive solution. Allow the working electrode to stabilize in the solution to reach a steady open-circuit potential (OCP).

-

Polarization Scan: Apply a potential scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow scan rate (e.g., 0.1 to 1 mV/s).

-

Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential to determine the corrosion current density (i_corr).

-

Inhibition Efficiency Calculation: IE (%) = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100

dot

Caption: Workflow for potentiodynamic polarization measurements.

EIS is a non-destructive technique that provides detailed information about the metal/solution interface and the protective film.

Objective: To determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl) to evaluate the corrosion resistance and the adsorption of the inhibitor.

Apparatus:

-

Potentiostat/Galvanostat with a frequency response analyzer.

-

Electrochemical cell with a three-electrode setup (as in potentiodynamic polarization).

Procedure:

-

Cell Setup and Stabilization: Prepare the cell as for potentiodynamic polarization and allow the system to stabilize at OCP.

-

Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters like the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl generally indicate effective inhibition.[2]

-

Inhibition Efficiency Calculation: IE (%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100[2]

References

Methodological & Application

Application Notes and Protocols: Phenylphosphonic Acid Disodium Salt Solution for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of Phenylphosphonic Acid Disodium Salt solutions. This document outlines procedures for solution preparation, stability, and its application in common biochemical and cell-based assays.

Introduction

Phenylphosphonic acid and its salts are organophosphorus compounds utilized in various research applications. The phosphonate group's ability to mimic natural phosphates makes these compounds valuable tools for studying biological systems, particularly as enzyme inhibitors.[1] this compound is a water-soluble and stable form, making it suitable for use in aqueous solutions for a range of experiments.

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are crucial for experimental consistency and accuracy.

2.1. Materials

-

High-purity water (e.g., deionized, distilled, or Milli-Q)

-

Appropriate buffer (e.g., Tris-HCl, PBS, depending on the experimental requirements)

-

pH meter

-

Sterile filtration apparatus (optional)

2.2. Protocol for Preparation of a Stock Solution

-

Determine the Desired Concentration: Based on the experimental requirements, calculate the required mass of this compound. The molecular weight of the anhydrous form is 202.06 g/mol .[3] Note that some commercial forms may be hydrated, so it is important to consult the certificate of analysis for the specific lot.[2]

-

Dissolution: Accurately weigh the calculated amount of this compound powder. In a calibrated volumetric flask, dissolve the powder in a small volume of high-purity water or the desired buffer.

-

Complete Dissolution: Gently agitate the solution until the powder is completely dissolved. This compound is generally soluble in water.

-

Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the solvent.

-

pH Measurement and Adjustment: Measure the pH of the solution. Depending on the final concentration and the specific salt form, the pH may vary. If necessary, adjust the pH to the desired value for your experiment using small additions of dilute acid (e.g., HCl) or base (e.g., NaOH). This step is critical as pH can significantly impact biological assays.

-

Sterilization (Optional): For cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Storage: Store the stock solution in a well-labeled, airtight container.

2.3. Solution Stability and Storage

This compound solutions are generally stable. For optimal stability, store the solution at 2-8°C in a tightly sealed container to prevent contamination and evaporation. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Experimental Applications and Protocols

Phenylphosphonic acid and its derivatives have been shown to act as inhibitors of phosphatases, a class of enzymes crucial for cellular signaling.

3.1. Application: Phosphatase Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on acid phosphatase activity using a colorimetric assay.

Experimental Workflow: Phosphatase Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on phosphatase activity.

Protocol:

-

Prepare Reagents:

-

Assay Buffer: Prepare an appropriate buffer for the acid phosphatase being used (e.g., 100 mM sodium acetate, pH 5.5).

-

Enzyme Solution: Prepare a working solution of acid phosphatase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

-

Substrate Solution: Prepare a solution of a suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP), in the assay buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 1 M NaOH).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the appropriate this compound dilution (or buffer for the control).

-

Add 50 µL of the acid phosphatase working solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), allowing for color development in the control wells.

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

3.2. Application: Cell Viability Assay

This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Protocol:

-

Cell Seeding:

-

Seed the desired cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of the sterile this compound solution in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine any potential cytotoxic effects.

-

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments.

| Parameter | Value | Assay | Notes |

| IC50 Value | Hypothetical: 50 µM | Acid Phosphatase Inhibition | The half-maximal inhibitory concentration against a specific acid phosphatase. This value is highly dependent on the enzyme and assay conditions. |

| Cell Viability (at 100 µM) | Hypothetical: 95% | MTT Assay (e.g., HaCaT cells) | The percentage of viable cells after a 24-hour exposure. This indicates low cytotoxicity at this concentration for this cell line. |

Signaling Pathway Interaction

Phenylphosphonic acid and its derivatives can interfere with cellular signaling pathways by inhibiting phosphatases. Phosphatases are crucial for dephosphorylating proteins, a key mechanism in signal transduction. By inhibiting a phosphatase, phenylphosphonic acid can lead to the hyper-phosphorylation of its substrate proteins, thereby altering downstream signaling.

Inhibition of a Phosphatase-Mediated Signaling Pathway

Caption: this compound can inhibit phosphatases, leading to prolonged phosphorylation of substrate proteins and altered cellular responses.

References

Application of Phenylphosphonic Acid Disodium Salt in Flame Retardant Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylphosphonic acid (PPA) and its derivatives are well-established as effective halogen-free flame retardants for a variety of polymers. They operate through a combination of condensed-phase and gas-phase mechanisms, promoting char formation and quenching flammable radicals. While extensive literature details the use of phenylphosphonic acid and its dichloride in synthesizing flame retardants, direct application of phenylphosphonic acid disodium salt is not prominently documented in publicly available research.

This document provides a comprehensive overview of the role of phenylphosphonates in flame retardancy. Due to the limited direct data on the disodium salt, this report outlines a potential, inferred application based on its chemical properties. A hypothetical protocol for the synthesis of a phenylphosphonate ester, a known class of flame retardants, using the disodium salt as a nucleophilic precursor is presented. The performance data provided is based on analogous phenylphosphonate flame retardants synthesized through other routes.

Introduction to Phenylphosphonate Flame Retardants

Organophosphorus compounds, particularly phenylphosphonates, are a significant class of halogen-free flame retardants. Their efficacy stems from their ability to interrupt the combustion cycle of polymeric materials.[1]

Mechanism of Action:

-

Condensed-Phase Action: Upon heating, phenylphosphonates can decompose to form phosphoric acid species. These act as catalysts for the dehydration of the polymer, leading to the formation of a stable, insulating char layer. This char layer limits the release of flammable volatile compounds and shields the underlying polymer from heat and oxygen.[1][2]

-

Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO• and PO₂•) can be released into the gas phase during combustion. These radicals act as scavengers for high-energy H• and OH• radicals in the flame, terminating the exothermic chain reactions of combustion.[2][3]

Inferred Application of this compound

The proposed reaction would be a variation of the Williamson ether synthesis, applied to phosphonate chemistry. The disodium salt would act as the nucleophile, attacking an electrophilic carbon center and displacing a leaving group (e.g., a halide).